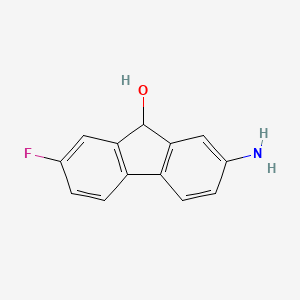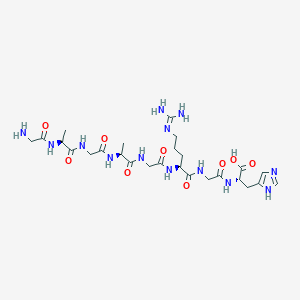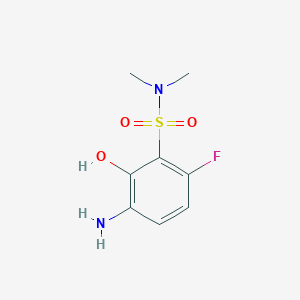
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a fluoro substituent, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzene derivative and introduce the amino, hydroxyl, and sulfonamide groups through a series of substitution and addition reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The presence of functional groups like the sulfonamide and amino groups allows it to form strong interactions with biological macromolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-fluoro-2-hydroxybenzene-1-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
3-Amino-6-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide: Contains a chloro substituent instead of a fluoro group, which can influence its chemical properties and biological activity.
Uniqueness
3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group, in particular, can enhance its stability and interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
914638-54-3 |
|---|---|
Molecular Formula |
C8H11FN2O3S |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-amino-6-fluoro-2-hydroxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H11FN2O3S/c1-11(2)15(13,14)8-5(9)3-4-6(10)7(8)12/h3-4,12H,10H2,1-2H3 |
InChI Key |
YGXHGHHORZRKBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
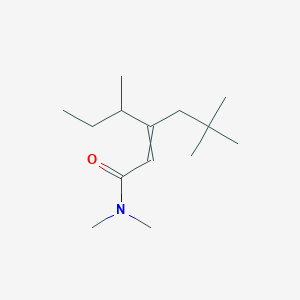
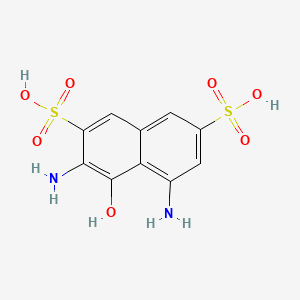

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
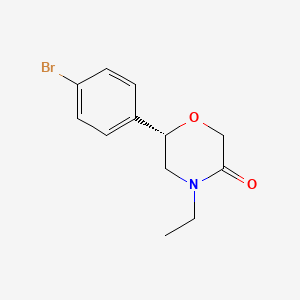

![4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine](/img/structure/B14180177.png)
